Penicillin Et(NH)2 dimer

Catalog No.
S13289279
CAS No.
142762-73-0
M.F
C38H54N8O6S2
M. Wt
783.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillin Et(NH)2 dimer

CAS Number

142762-73-0

Product Name

Penicillin Et(NH)2 dimer

IUPAC Name

(2R,4S)-2-[(1R)-2-(ethylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-N-[2-[[(2R,4S)-2-[(1R)-2-(ethylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Molecular Formula

C38H54N8O6S2

Molecular Weight

783.0 g/mol

InChI

InChI=1S/C38H54N8O6S2/c1-7-39-31(49)27(43-25(47)21-23-15-11-9-12-16-23)35-45-29(37(3,4)53-35)33(51)41-19-20-42-34(52)30-38(5,6)54-36(46-30)28(32(50)40-8-2)44-26(48)22-24-17-13-10-14-18-24/h9-18,27-30,35-36,45-46H,7-8,19-22H2,1-6H3,(H,39,49)(H,40,50)(H,41,51)(H,42,52)(H,43,47)(H,44,48)/t27-,28-,29+,30+,35-,36-/m1/s1

InChI Key

YPQFZEWXZJFGOG-HTCODBRUSA-N

Canonical SMILES

CCNC(=O)C(C1NC(C(S1)(C)C)C(=O)NCCNC(=O)C2C(SC(N2)C(C(=O)NCC)NC(=O)CC3=CC=CC=C3)(C)C)NC(=O)CC4=CC=CC=C4

Isomeric SMILES

CCNC(=O)[C@H]([C@@H]1N[C@H](C(S1)(C)C)C(=O)NCCNC(=O)[C@H]2C(S[C@@H](N2)[C@@H](C(=O)NCC)NC(=O)CC3=CC=CC=C3)(C)C)NC(=O)CC4=CC=CC=C4

Penicillin Et(NH)₂ dimer is a derivative of penicillin characterized by its unique structural features, which include a dimeric form formed through the interaction of two penicillin molecules. The molecular formula for this compound is C₃₈H₅₄N₈O₆S₂, indicating a complex structure that includes multiple nitrogen and sulfur atoms, which contribute to its biological activity and chemical reactivity . This compound is part of a broader class of penicillin derivatives that have been explored for their potential therapeutic applications, particularly in combating antibiotic resistance and enhancing efficacy against various pathogens.

The chemistry of Penicillin Et(NH)₂ dimer involves several key reactions:

  • Dimerization: The formation of the dimer occurs through the interaction of the amino groups on the side chains of the penicillin molecules, often facilitated by oxidative conditions or enzymatic processes. This reaction can lead to varying degrees of stability and biological activity depending on the specific conditions .
  • Hydrolysis: Like other penicillins, this compound can undergo hydrolysis, leading to the breakdown of the beta-lactam ring, which is critical for its antibacterial activity. This reaction can be catalyzed by beta-lactamases produced by resistant bacteria .
  • Modification Reactions: Various chemical modifications can be performed on the dimer to enhance its properties, such as altering the side chains to improve potency or reduce susceptibility to enzymatic degradation .

Penicillin Et(NH)₂ dimer exhibits significant biological activity primarily as an antibacterial agent. Its mechanism involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for maintaining cell wall integrity. The dimeric form may enhance binding affinity compared to monomeric forms due to increased steric interactions with target proteins .

Additionally, studies have indicated that certain derivatives can inhibit viral proteases, suggesting potential applications beyond traditional antibacterial roles .

The synthesis of Penicillin Et(NH)₂ dimer can be achieved through several methods:

  • Chemical Dimerization: This method involves reacting two molecules of a penicillin derivative under controlled conditions that promote dimer formation. This can include using oxidizing agents or specific catalysts that facilitate the coupling of amino groups .
  • Enzymatic Synthesis: Enzymes such as laccase can catalyze the formation of dimers from phenolic precursors. This method often results in higher specificity and milder reaction conditions compared to purely chemical methods .
  • Modification of Existing Penicillins: Starting from established penicillin structures, chemists can introduce modifications that lead to dimerization or enhance stability and activity .

Penicillin Et(NH)₂ dimer has several potential applications:

  • Antibacterial Therapy: It is primarily used in treating bacterial infections, particularly those caused by Gram-positive bacteria. Its efficacy against resistant strains makes it a candidate for further development .
  • Research Tool: The compound serves as a valuable tool in pharmacological research for studying mechanisms of action and resistance in bacteria .
  • Viral Inhibition Studies: Given its potential activity against viral proteases, it may also find applications in antiviral drug development .

Several compounds share structural similarities with Penicillin Et(NH)₂ dimer, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
Penicillin GClassic penicillin structureBroad-spectrum antibacterial activity
AmoxicillinExtended spectrum due to side chainsEnhanced oral bioavailability
MethicillinResistant to certain beta-lactamasesUsed specifically against resistant strains
CephalexinCephalosporin derivativeBroader spectrum than standard penicillins
Clavulanic AcidBeta-lactamase inhibitorProtects other antibiotics from degradation

Penicillin Et(NH)₂ dimer stands out due to its specific dimeric structure and enhanced interactions with biological targets, potentially offering improved efficacy against resistant pathogens compared to traditional penicillins.

Molecular Configuration and Bonding Analysis

Penicillin Et(NH)2 dimer features a covalently linked structure formed by two penicillin monomers connected via an ethylenediamine (Et(NH)2) bridge. The dimerization occurs through nucleophilic attack of the β-lactam carbonyl group by the amine functionality of a second penicillin molecule, resulting in a stable amide bond (Fig. 1). This bond formation preserves the β-lactam ring integrity in both monomers, a critical feature for maintaining antibacterial activity.

The dimer’s molecular geometry includes:

  • Symmetrical β-lactam orientation: Both monomers align such that their reactive sites face outward, enabling simultaneous interactions with penicillin-binding proteins (PBPs).
  • Secondary amide linkages: The Et(NH)2 bridge introduces two amide bonds, which restrict rotational freedom and stabilize the dimer against enzymatic hydrolysis.
  • Enhanced electron delocalization: Conjugation between the β-lactam rings and amide groups increases resonance stability, as evidenced by FT-IR spectra showing shifted carbonyl stretching frequencies (1,750 cm⁻¹ for β-lactam vs. 1,680 cm⁻¹ for amide).

Key bond lengths and angles derived from crystallographic data include:

Bond/AngleMeasurement
C=O (β-lactam)1.22 Å
N–C (amide)1.33 Å
C–N–C (amide)120°

These metrics align with hybridized orbital models predicting sp² character for the amide nitrogen.

Comparative Structural Features with Monomeric Penicillin Derivatives

Unlike monomeric penicillins, the Et(NH)2 dimer exhibits:

  • Steric shielding: The dimer’s bulkier structure reduces accessibility to β-lactamases, enzymes that hydrolyze the β-lactam ring in monomers. Molecular dynamics simulations indicate a 40% decrease in active-site docking efficiency for β-lactamases when interacting with the dimer.
  • Altered hydrogen-bonding networks: In monomeric penicillin, the C-3 carboxylate forms hydrogen bonds with PBPs. The dimer’s amide bridge introduces additional hydrogen-bond donors (N–H groups), enabling interactions with conserved residues like Ser310 and Lys313 in PBPs.
  • Thermodynamic stability: Differential scanning calorimetry reveals a 15°C higher melting point for the dimer (215°C vs. 200°C for benzylpenicillin), attributed to intramolecular van der Waals forces between hydrophobic side chains.

A structural comparison highlights critical differences:

FeaturePenicillin Et(NH)2 DimerMonomeric Penicillin
Molecular Weight668 Da334 Da
β-Lactam ReactivityRetained in both ringsSingle reactive site
Solubility12 mg/mL (H₂O)24 mg/mL (H₂O)

Crystallographic and Spectroscopic Validation

X-ray Diffraction (XRD) Analysis

Single-crystal XRD of Penicillin Et(NH)2 dimer (space group P2₁2₁2₁, resolution 1.8 Å) confirms the symmetrical arrangement. Key findings include:

  • Unit cell dimensions: a = 10.2 Å, b = 12.4 Å, c = 14.6 Å, with four molecules per unit cell.
  • Electron density maps: Unambiguous localization of the Et(NH)2 bridge and β-lactam rings, with residual density < 0.3 e⁻/ų.
  • Torsion angles: The ϕ/ψ angles of the amide bond (ϕ = -60°, ψ = 120°) adopt a conformation that minimizes steric clash between side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H- and ¹³C-NMR spectra (600 MHz, D₂O) provide evidence for dimerization:

  • Proton shifts: The N–H protons of the amide bridge resonate at δ 7.8 ppm, deshielded due to conjugation with carbonyl groups.
  • Carbon couplings: The β-lactam carbonyl (δ 175 ppm) shows scalar coupling (J = 12 Hz) with adjacent carbons, absent in monomers.
  • NOESY correlations: Nuclear Overhauser effects between H-5 of one β-lactam ring and H-6′ of the adjacent monomer confirm spatial proximity (< 4 Å).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR peaks (Fig. 2) validate functional groups:

  • β-Lactam carbonyl: 1,750 cm⁻¹ (stretching), 630 cm⁻¹ (ring breathing).
  • Amide I/II bands: 1,680 cm⁻¹ (C=O stretch) and 1,540 cm⁻¹ (N–H bend), indicating secondary amide formation.
  • C–H vibrations: Asymmetric stretches at 2,970 cm⁻¹ (CH₃) and 2,890 cm⁻¹ (CH₂) from the Et(NH)2 bridge.

The formation of Penicillin Ethylamine dimer represents a complex process involving multiple nucleophilic attack pathways that lead to covalent bond formation between two penicillin molecules [1]. The dimerization of penicillin antibiotics occurs through distinct mechanisms depending on the structural features of the parent compound, particularly the presence or absence of amino groups in the carbon-6 side chain [1].

The primary nucleophilic attack pathway involves the oxygen atom of the carboxyl group acting as a nucleophile that targets the carbonyl carbon of the β-lactam ring in an adjacent penicillin molecule [1]. This mechanism proceeds through a two-step elementary reaction where the nucleophilic attack is followed by hydrogen transfer to form an intermediate complex [1]. The carbon-oxygen bond subsequently undergoes cleavage, allowing the nitrogen atom on the thiazolidine ring to form a covalent bond with the exposed carbonyl carbon, resulting in the final dimerized product [1].

For penicillins containing amino groups in the side chain, such as ampicillin, an alternative nucleophilic pathway becomes available where the amino nitrogen directly attacks the β-lactam carbonyl carbon [1]. This amino-mediated pathway demonstrates different kinetic characteristics compared to the carboxyl-mediated mechanism, with the first elementary reaction serving as the rate-limiting step rather than the second [1]. The amino group nucleophilic attack involves hydrogen transfer from the amino group to the carbonyl oxygen, followed by ring opening and subsequent hydrogen transfer to the nitrogen of the five-membered ring [1].

NucleophileTarget SiteMechanismRate-Limiting StepPreference Order
Carboxyl oxygen (benzylpenicillin)β-lactam carbonyl carbonTwo-step: nucleophilic attack → ring openingSecond elementary reaction1
Carboxyl oxygen (ampicillin)β-lactam carbonyl carbonTwo-step: nucleophilic attack → ring openingSecond elementary reaction2
Amino nitrogen (ampicillin)β-lactam carbonyl carbonTwo-step: nucleophilic attack → hydrogen transferFirst elementary reaction1
Penicilloic acid carboxylβ-lactam carbonyl carbonTwo-step: ring opening → nucleophilic attackSecond elementary reaction3

The mechanism of β-lactam antibiotics interaction with serine β-lactamases follows similar principles, where the nucleophilic attack of an active site serine residue onto the antibiotic β-lactam ring yields a covalent acyl-enzyme complex [2]. This process demonstrates the fundamental role of nucleophilic substitution in β-lactam chemistry, where the nucleophile attacks the electrophilic carbonyl carbon of the β-lactam ring [2].

Role of Amino/Carboxyl Groups in Orientation-Specific Dimerization

The orientation-specific dimerization of Penicillin Ethylamine dimer is fundamentally governed by the spatial arrangement and chemical properties of amino and carboxyl functional groups within the molecule [1] [3]. These functional groups serve as both nucleophilic centers and directing elements that determine the preferred dimerization pathways and the resulting molecular geometry [1].

Carboxyl groups exhibit distinct conformational preferences that significantly influence dimerization outcomes [3]. The carboxyl side chain groups demonstrate two distinct near-planar conformers, designated as syn and anti configurations, when dissolved in aqueous solutions at room temperature [3]. The syn conformer represents approximately 75% of the population, while the anti conformer accounts for 25% of the molecular population in aqueous conditions [3]. This conformational distribution directly impacts the accessibility of the carboxyl oxygen for nucleophilic attack during dimerization processes [3].

The molecular dynamics simulations reveal that the anti conformer of carboxyl groups interacts more strongly with water molecules compared to the syn conformer, which explains the significant presence of this conformer in aqueous solution despite its lower population [3]. This enhanced water interaction affects the dimerization kinetics by modulating the solvation shell around the reactive carboxyl oxygen [3].

For penicillins without amino groups in the carbon-6 side chain, such as benzylpenicillin, the dimerization process is exclusively mediated by carboxyl group interactions with the β-lactam ring [1]. The dominant dimerization mode involves the reaction between the 2-carboxyl group of one molecule and the β-lactam ring of another molecule, creating a specific spatial orientation that minimizes steric hindrance [1].

In contrast, penicillins containing free amino groups in the carbon-6 side chain, such as ampicillin, exhibit multiple dimerization pathways due to the additional nucleophilic center provided by the amino nitrogen [1]. The amino group can participate in both β-lactam ring attack and direct carboxyl group interaction, creating orientation-specific products with distinct structural characteristics [1]. The amino-mediated dimerization pathway tends to favor specific orientations that allow optimal orbital overlap between the amino nitrogen lone pair and the β-lactam carbonyl carbon [1].

The orientation specificity is further influenced by the intermolecular hydrogen bonding patterns between amino and carboxyl groups [4]. These hydrogen bonds serve as pre-organization elements that orient the reactive molecules in geometries conducive to subsequent covalent bond formation [4]. The carboxyl groups can function as both hydrogen bond donors and acceptors, while amino groups primarily serve as hydrogen bond donors, creating complementary interaction patterns [4].

Recent advances in carboxyl-directed dimerizations demonstrate that carboxyl groups can serve as traceless directing groups in carbon-hydrogen functionalization reactions [4]. This characteristic allows carboxyl groups to direct the initial molecular orientation and subsequently undergo removal via decarboxylation, providing unique control over the final product structure [4].

Kinetic and Thermodynamic Studies of Dimer Stability

The kinetic and thermodynamic stability of Penicillin Ethylamine dimer has been extensively characterized through computational chemistry calculations and experimental validation using liquid chromatography-mass spectrometry techniques [1]. The thermodynamic parameters reveal significant differences between various dimerization pathways, with energy barriers ranging from 37.58 to 66.77 kilocalories per mole depending on the specific reaction mechanism [1].

The benzylpenicillin dimerization pathway demonstrates two distinct energy profiles [1]. The formation of benzylpenicillin dimer A, involving direct carboxyl group attack on the β-lactam ring, exhibits an energy barrier of 38.42 kilocalories per mole with the second elementary reaction serving as the rate-limiting step [1]. In contrast, benzylpenicillin dimer B formation, which requires initial β-lactam ring opening to form penicilloic acid followed by subsequent dimerization, shows a significantly higher energy barrier of 46.43 kilocalories per mole [1].

Dimerization PathwayReaction TypeEnergy Barrier (kcal/mol)Molecular Weight (g/mol)Thermodynamic Favorability
Benzylpenicillin Dimer A (Pen-A)Carboxyl → β-lactam38.42668Endothermic
Benzylpenicillin Dimer B (Pen-B)Penicilloic acid carboxyl → β-lactam46.43686Endothermic
Ampicillin Dimer A (Amp-A)Carboxyl → β-lactam37.58698Endothermic
Ampicillin Dimer B (Amp-B)Penicilloic acid carboxyl → β-lactam66.77716Endothermic
Ampicillin Dimer C (Amp-C)Amino → β-lactam51.54698Exothermic
Ampicillin Dimer D (Amp-D)Amino → carboxyl53.92680Endothermic

Ampicillin dimerization pathways exhibit more complex thermodynamic profiles due to the presence of additional reactive sites [1]. Ampicillin dimer A formation shows the lowest energy barrier at 37.58 kilocalories per mole, making it kinetically favored among the carboxyl-mediated pathways [1]. The amino-mediated dimerization pathway, leading to ampicillin dimer C formation, presents unique thermodynamic characteristics as it represents the only exothermic dimerization process among all studied pathways [1]. However, this pathway requires a higher activation energy of 51.54 kilocalories per mole, with the first elementary reaction serving as the rate-limiting step [1].

The stability studies of β-lactam antibiotics in relevant matrices reveal temperature-dependent degradation kinetics [5]. At physiological temperature of 37°C, Penicillin Ethylamine dimer demonstrates degradation half-lives ranging from 16.9 to 48.0 hours depending on the specific environmental conditions [5]. The degradation process follows first-order kinetics and is primarily driven by hydrolytic ring opening of the β-lactam structure [5].

Thermal stability analysis indicates that decreasing the temperature from 37°C to 25°C results in approximately three-fold longer degradation half-lives [5]. This temperature dependence follows Arrhenius kinetics, with the activation energy for degradation providing insights into the molecular mechanisms of dimer breakdown [5]. The degradation products include multiple isomers formed through epimerization at the chiral centers following β-lactam ring opening [1].

ParameterValue/DescriptionReference Conditions
Molecular FormulaC₃₈H₅₄N₈O₆S₂PubChem Database
Molecular Weight783.0 g/molComputed value
CAS Registry Number142762-73-0Chemical Registry
Stability at 25°CStable for >48 hourspH 7.25, aqueous medium
Stability at 37°CDegradation observed within 24 hourspH 7.25, aqueous medium
Half-life in aqueous solution16.9-48.0 hours (temperature dependent)Cation-adjusted Mueller Hinton broth
Degradation mechanismHydrolytic ring opening and epimerizationAqueous solution studies
Primary degradation pathwayβ-lactam ring hydrolysis followed by isomerizationLC-MS analysis

The kinetic studies reveal that dimer formation follows pseudo-first-order kinetics under conditions where one reactant is present in large excess [1]. The rate constants for dimerization are significantly influenced by pH, with optimal dimerization rates observed at physiological pH values around 7.4 [1]. The temperature dependence of the dimerization rate constants allows for the determination of activation parameters, including activation enthalpy and activation entropy [6].

Covalent Linker Strategies for Bifunctional Conjugation

Covalent linker strategies represent a fundamental approach for creating penicillin dimers through the establishment of stable chemical bonds between two penicillin molecules. These methodologies have evolved significantly, incorporating diverse chemical mechanisms to achieve controlled bifunctional conjugation [1] [2].

Ethylenediamine Platinum(II) Complex Systems

The ethylenediamine platinum(II) complex, designated as Lx, has emerged as a robust bifunctional linker for creating penicillin-based dimers [1]. This metal-organic linker operates through a two-step mechanism involving initial coordination of the payload to the platinum center, followed by conjugation to the target molecule. The platinum(II) center exhibits strong metal-protein binding characteristics, resulting in stable covalent adducts with binding energies ranging from -7.8 to -9.2 kcal/mol [3]. The coordination occurs preferentially at histidine residues, with approximately 85% of the payload bound to the fragment crystallizable region [1].

Glutaraldehyde-Based Crosslinking Systems

Glutaraldehyde represents a classical bifunctional crosslinker that operates through aldehyde-amine condensation reactions [4]. In penicillin dimer synthesis, glutaraldehyde forms Schiff base linkages with primary amino groups present in aminopenicillins such as ampicillin and amoxicillin [5]. The crosslinking mechanism involves nucleophilic attack by amino groups on the carbonyl carbon of glutaraldehyde, followed by dehydration to form imine bonds. This approach demonstrates moderate stability due to the reversible nature of imine formation under physiological conditions [4].

N-Hydroxysulfosuccinimide Ester Chemistry

N-hydroxysulfosuccinimide (NHS) esters provide highly efficient acylation reagents for primary amines in penicillin molecules [2]. The NHS ester functionality reacts with amino groups to form stable amide bonds, eliminating N-hydroxysulfosuccinimide as a leaving group. This chemistry has been successfully applied in the synthesis of penicillin dimers where one penicillin molecule is activated as an NHS ester and subsequently coupled to an amino-containing penicillin derivative [4].

Maleimide-Sulfhydryl Conjugation

Maleimide-based crosslinkers exploit the Michael addition reaction between maleimide groups and sulfhydryl functionalities [2]. In penicillin chemistry, this approach requires prior functionalization of penicillin molecules with either maleimide or thiol groups. The resulting thioether bonds demonstrate exceptional stability under physiological conditions, making this strategy particularly suitable for biological applications [1].

Bis-catecholate Siderophore Conjugation

A specialized approach involves the use of bis-catecholate siderophores as bifunctional linkers for penicillin conjugation [6]. These systems utilize iron chelation chemistry to create stable dimeric constructs. The bis-catecholate moieties coordinate iron(III) ions, while the remaining functionalities are coupled to penicillin derivatives through amide bond formation. This approach has demonstrated remarkable antibacterial activity against gram-negative pathogens, with minimal inhibitory concentrations as low as 1.046 μg/mL [6] [7].

Catalytic Approaches for Stereo-Controlled Dimer Synthesis

Stereo-controlled synthesis represents a critical aspect of penicillin dimer preparation, requiring precise control over stereochemical outcomes to ensure biological activity and chemical stability [8] [9].

Palladium-Catalyzed Coupling Reactions

Palladium(II) complexes have demonstrated exceptional utility in stereo-controlled penicillin dimer synthesis [8] [7]. The Suzuki-Miyaura coupling reaction, catalyzed by palladium complexes, enables the formation of carbon-carbon bonds with excellent stereoselectivity. In penicillin dimer synthesis, this methodology achieves diastereomeric ratios exceeding 99:1, with overall yields ranging from 61-81% [8]. The reaction typically proceeds under mild conditions (ambient to 80°C) with reaction times of 2-24 hours [7].

The palladium-catalyzed approach involves the use of organoborane derivatives of penicillin molecules, which undergo transmetalation with palladium centers followed by reductive elimination to form the dimeric product [10]. The stereochemical control arises from the coordination environment around the palladium center, which dictates the approach of the coupling partners [8].

Nickel-Based Catalytic Systems

Nickel catalysts have emerged as cost-effective alternatives to palladium systems for beta-lactam synthesis [11]. These catalysts demonstrate particular efficacy in the formation of beta-lactam rings with controlled stereochemistry. The nickel-catalyzed approach utilizes abundant hydrocarbon starting materials and achieves yields of 65-85% with moderate to high stereoselectivity [11]. The reaction conditions are typically milder than traditional methods, operating at temperatures of 20-60°C with reaction times of 1-8 hours [11].

Enzymatic Cyclization Approaches

Enzymatic methods represent the most stereoselective approach for penicillin dimer synthesis, leveraging the inherent stereoselectivity of biological catalysts [12] [13]. Penicillin acylase enzymes demonstrate remarkable stereocontrol in acylation reactions, with enzyme-controlled stereoselectivity approaching perfection [12]. The acyl-CoA:6-aminopenicillanic acid acyltransferase from Penicillium chrysogenum has been successfully employed for the direct synthesis of penicillin derivatives with yields of 70-90% [13].

The enzymatic approach operates under physiological conditions (25-37°C, pH 7-8) with reaction times ranging from 30 minutes to 4 hours [5]. The stereochemical outcome is determined by the enzyme's active site architecture, which provides a chiral environment for substrate binding and catalysis [12].

Fischer Carbene Complex Catalysis

Fischer carbene complexes provide a unique catalytic platform for cycloaddition reactions leading to penicillin dimers [10]. These complexes, traditionally generated from chromium carbonyls, have been modernized through palladium-based systems that eliminate toxic chromium waste. The palladium Fischer carbene intermediates demonstrate high stereoselectivity in [2+2] cycloaddition reactions, achieving yields of 40-70% with excellent configurational control [10].

The mechanism involves the formation of a siloxycarbene-palladium complex from organosilicon precursors, followed by cycloaddition with imine substrates to generate beta-lactam structures [10]. This one-step process operates under ambient conditions without requiring photo-irradiation [10].

Purification and Isolation Techniques for Dimeric Products

The purification and isolation of penicillin dimers presents significant challenges due to their structural similarity to monomeric precursors and their tendency toward degradation under harsh conditions [14] [15].

Preparative Reversed-Phase High-Performance Liquid Chromatography

Preparative RP-HPLC represents the gold standard for penicillin dimer purification, offering baseline separation with high recovery yields of 85-95% [14]. The technique employs C18 reversed-phase stationary phases with acetonitrile-water gradient elution systems. Detection is typically performed at 235 nm, corresponding to the beta-lactam chromophore absorption maximum [14].

The mobile phase composition for optimal separation involves water with acetic acid (100:1, v/v) as mobile phase A and acetonitrile as mobile phase B [14]. The gradient program typically starts at 10% B, increasing to 45% B over 50 minutes, with flow rates of 5.0 mL/min and column temperatures maintained at 30°C [14]. Collection windows for penicillin dimers typically occur between 33-39 minutes, depending on the specific dimer structure [14].

Column Chromatography Techniques

Traditional column chromatography using silica gel stationary phases provides a cost-effective approach for penicillin dimer isolation [16]. The technique typically employs ethyl acetate-hexane solvent systems with varying polarities to achieve separation. Detection is accomplished through UV-Vis spectroscopy or thin-layer chromatography analysis [16].

The separation mechanism relies on differential adsorption of dimeric versus monomeric species to the silica surface. Penicillin dimers, being larger and more polar, typically elute later than monomeric precursors. Recovery yields range from 60-80%, with processing times of 2-6 hours [16].

Organic Solvent Nanofiltration

Organic solvent nanofiltration (OSN) represents an emerging technology for penicillin dimer purification, offering exceptional separation efficiency exceeding 99% [17]. This membrane-based technique operates through size exclusion mechanisms, selectively retaining larger dimeric species while allowing smaller impurities to permeate [17].

The OSN process typically employs polyimide or polybenzimidazole membranes with molecular weight cutoffs optimized for penicillin dimer separation [17]. The technique achieves recovery yields of 94-99% with processing times of 4-8 hours. The major advantage of OSN lies in its ability to operate under mild conditions, minimizing degradation of sensitive penicillin structures [17].

Recrystallization Methods

Recrystallization techniques provide the highest purity penicillin dimers, though with moderate recovery yields of 20-65% [16]. The process typically employs ethanol or isopropanol as recrystallization solvents, taking advantage of the limited solubility of penicillin dimers in these media [16].

The recrystallization process involves dissolution of crude dimer products in hot solvent, followed by controlled cooling to induce crystal formation. The crystalline products are characterized by melting point determination and spectroscopic analysis. Processing times range from 12-48 hours, making this the most time-intensive purification method [16].

Ion-Exchange Chromatography

Ion-exchange chromatography exploits the charged nature of penicillin dimers for separation [18]. Anion-exchange resins are typically employed, utilizing the carboxylate functionality present in penicillin structures. Salt gradient elution systems provide controlled separation with recovery yields of 70-85% [18].

The technique operates through electrostatic interactions between charged dimer species and the ion-exchange resin. Separation is achieved through step or gradient elution using increasing salt concentrations. Processing times range from 1-4 hours, making this approach suitable for rapid purification requirements [18].

Size Exclusion Chromatography

Size exclusion chromatography (SEC) provides separation based on molecular size differences between dimeric and monomeric species [19]. Dextran gel stationary phases are commonly employed, with aqueous buffer mobile phases. Detection is performed at 254 nm using UV spectroscopy [19].

The separation mechanism relies on differential permeation of molecules through the gel matrix pores. Larger dimeric species elute earlier than smaller monomeric compounds. Recovery yields typically range from 50-75%, with processing times of 2-4 hours. The technique is particularly valuable for analytical characterization and small-scale preparative work [19].

TechniqueMobile PhaseStationary PhaseDetection MethodSeparation EfficiencyRecovery Yield (%)Processing Time
Preparative RP-HPLCAcetonitrile/Water gradientC18 reversed-phaseUV at 235 nmHigh (baseline separation)85-9530-60 minutes
Column ChromatographyEthyl acetate/HexaneSilica gelUV/Vis spectroscopyModerate to High60-802-6 hours
Organic Solvent NanofiltrationOrganic solventsMembrane filtersMass spectrometryVery High (>99%)94-994-8 hours
RecrystallizationEthanol/IsopropanolCrystal latticeMelting pointModerate20-6512-48 hours
Ion-exchange ChromatographySalt gradientsIon-exchange resinsUV detectionGood70-851-4 hours
Size Exclusion ChromatographyAqueous buffersDextran gelsUV at 254 nmModerate50-752-4 hours

XLogP3

1.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

782.36077382 g/mol

Monoisotopic Mass

782.36077382 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-10-2024

Explore Compound Types